Tert-butyl 2-[(2R)-piperidin-2-YL]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2R)-piperidin-2-YL]acetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the Sonogashira coupling of tert-butyl ester functionalized chloropyridine with butyne-1-ol, which affords the corresponding alkyne . Another method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2R)-piperidin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which then exerts its effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and tert-butyl esters, such as:
- Piperidine
- Tert-butyl acetate
- Piperidinones
Uniqueness
Tert-butyl 2-[(2R)-piperidin-2-YL]acetate is unique due to the combination of the piperidine ring and the tert-butyl ester group. This combination imparts specific chemical properties and reactivity patterns, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl 2-[(2R)-piperidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXMXIQSCEXQG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.